

A Technical Guide to 2-Arachidonoyl glycerol-d5: Properties, Signaling, and Quantification

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Compound of Interest

Compound Name: 2-Arachidonoyl glycerol-d5

Cat. No.: B584892

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Arachidonoyl glycerol-d5** (2-AG-d5), a deuterated analog of the endogenous cannabinoid 2-Arachidonoyl glycerol (2-AG). This document details its physicochemical properties, the critical role of 2-AG in endocannabinoid signaling, and comprehensive experimental protocols for its use as an internal standard in the quantification of 2-AG in biological matrices.

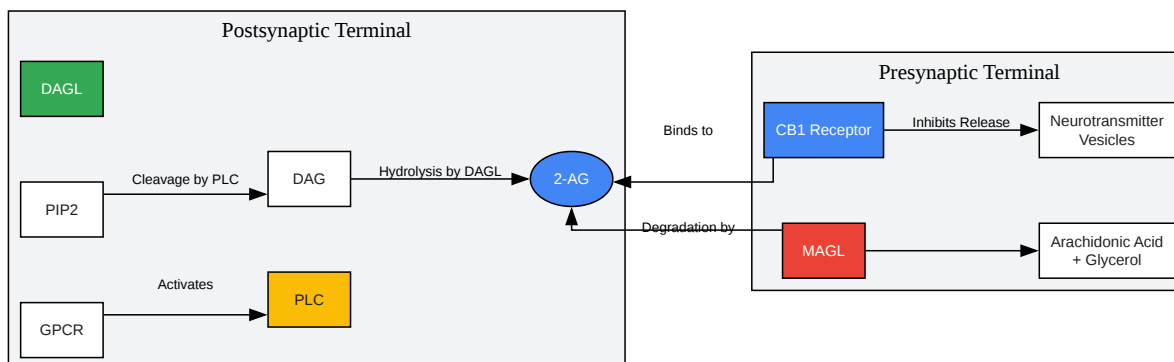
Core Data Presentation

The quantitative data for **2-Arachidonoyl glycerol-d5** is summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	383.6 g/mol	[1][2][3]
Chemical Formula	C ₂₃ H ₃₃ D ₅ O ₄	[1][2][3]
CAS Number	2522598-88-3	[1]
Purity	≥99% deuterated forms (d1-d5)	[1][2]
Formulation	Typically a solution in acetonitrile	[1][2]
Synonyms	2-AG-d5, 5Z,8Z,11Z,14Z-eicosatetraenoic acid, 2-glycerol-1,1,2,3,3-d5 ester	[1]

The Endocannabinoid Signaling Pathway of 2-Arachidonoyl Glycerol (2-AG)

2-Arachidonoyl glycerol (2-AG) is a primary endogenous agonist of the cannabinoid receptors CB1 and CB2 and plays a crucial role as a retrograde messenger in the central nervous system.[4] Its synthesis is initiated by neuronal activity, leading to the activation of G-protein coupled receptors and subsequent cleavage of membrane phospholipids. The primary pathway involves the sequential action of phospholipase C (PLC) and diacylglycerol lipase (DAGL) to produce 2-AG. Once synthesized, 2-AG is released from the postsynaptic neuron and travels backward across the synaptic cleft to bind to presynaptic CB1 receptors. This activation leads to the inhibition of neurotransmitter release, thereby modulating synaptic transmission. The signaling is terminated by the enzymatic degradation of 2-AG, primarily by monoacylglycerol lipase (MAGL) in the presynaptic terminal.



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2-AG Retrograde Signaling Pathway

Experimental Protocols: Quantification of 2-AG using 2-AG-d5

The accurate quantification of endogenous 2-AG levels is critical for studying its physiological and pathological roles. Due to its low abundance and susceptibility to degradation, a robust analytical method employing a stable isotope-labeled internal standard like 2-AG-d5 is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis.

Sample Preparation: Brain Tissue Extraction

This protocol is adapted for the extraction of 2-AG from brain tissue.

Materials:

- Brain tissue sample
- **2-Arachidonoyl glycerol-d5** (internal standard)

- Homogenizer
- Ice-cold 0.1 M MES buffered saline
- Toluene
- Centrifuge
- Nitrogen evaporator
- Acetonitrile (LC-MS grade)

Procedure:

- Homogenization: Weigh the frozen brain tissue and homogenize it in ice-cold 0.1 M MES buffered saline using a tissue homogenizer.
- Internal Standard Spiking: Add a known amount of **2-Arachidonoyl glycerol-d5** solution to the homogenate. The amount should be comparable to the expected endogenous 2-AG levels.
- Liquid-Liquid Extraction:
 - Add toluene to the homogenate at a ratio of 2:1 (v/v).
 - Vortex the mixture vigorously for 5 minutes.
 - Centrifuge at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
- Solvent Evaporation: Carefully collect the upper organic layer (toluene) and transfer it to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a small, precise volume of acetonitrile (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

- Column: C18 column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate 2-AG from other lipids (e.g., start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5-10 μ L

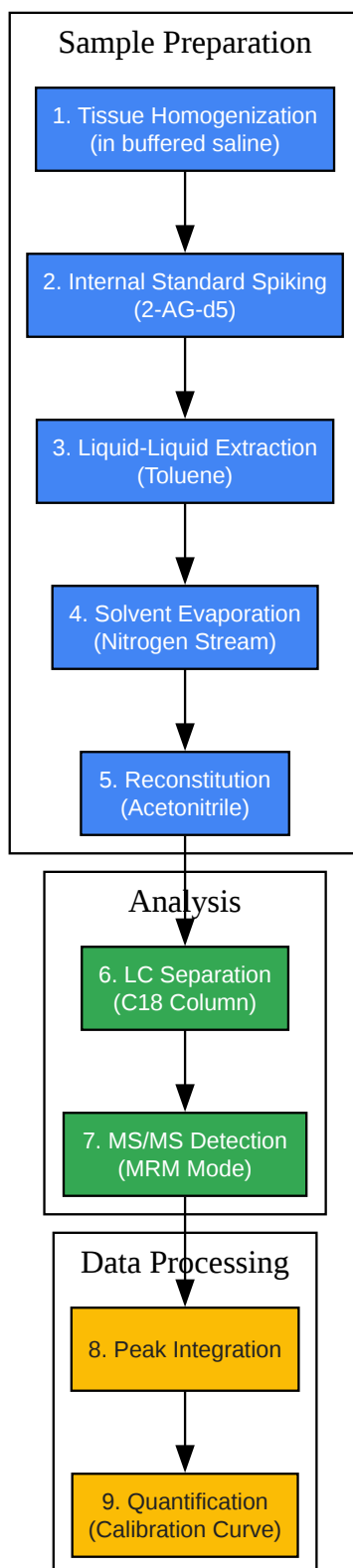
MS/MS Conditions (Positive ESI Mode):

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - 2-AG: Monitor the transition of the precursor ion $[M+H]^+$ to a specific product ion.
 - 2-AG-d5: Monitor the transition of the deuterated precursor ion $[M+H]^+$ to the same product ion as the non-deuterated form.
- Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Data Analysis and Quantification

- Peak Integration: Integrate the peak areas for both the endogenous 2-AG and the internal standard (2-AG-d5) from the extracted ion chromatograms.
- Ratio Calculation: Calculate the ratio of the peak area of 2-AG to the peak area of 2-AG-d5.

- Calibration Curve: Prepare a calibration curve by analyzing standards containing known concentrations of 2-AG and a fixed concentration of 2-AG-d5. Plot the peak area ratio (2-AG/2-AG-d5) against the concentration of 2-AG.
- Quantification: Determine the concentration of 2-AG in the biological sample by interpolating its peak area ratio on the calibration curve.



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